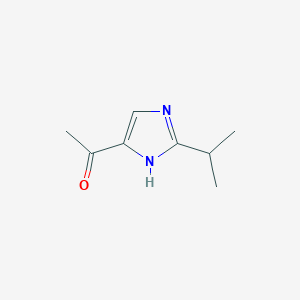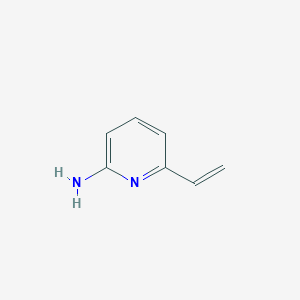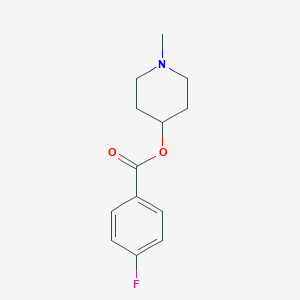
2-Isopropyl-4-acetyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4-acetyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features an isopropyl group at the second position and an acetyl group at the fourth position. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-acetyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between an α-azido chalcone, an aryl aldehyde, and aniline in the presence of a catalyst like erbium triflate can yield highly substituted imidazole derivatives . Another method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. These methods typically utilize readily available starting materials and efficient catalysts to facilitate the cyclization reactions. The choice of solvents, temperature, and reaction time are optimized to achieve the desired product with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-4-acetyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized imidazoles .
Applications De Recherche Scientifique
2-Isopropyl-4-acetyl-1H-imidazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s potential as a pharmacophore makes it valuable in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4-acetyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The acetyl and isopropyl groups can enhance the compound’s binding affinity and specificity for certain biological targets. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-acetyl-1H-imidazole: Similar structure but with a methyl group instead of an isopropyl group.
2-Isopropyl-4-methyl-1H-imidazole: Similar structure but with a methyl group instead of an acetyl group.
2-Phenyl-4-acetyl-1H-imidazole: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
2-Isopropyl-4-acetyl-1H-imidazole is unique due to the presence of both isopropyl and acetyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s solubility, stability, and binding properties, making it a valuable scaffold for drug design and development .
Propriétés
IUPAC Name |
1-(2-propan-2-yl-1H-imidazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(2)8-9-4-7(10-8)6(3)11/h4-5H,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQWKIDPKKQJHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)

![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)



![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)



![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
